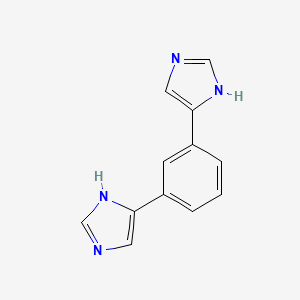

1,3-Bis(1H-imidazol-4-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-[3-(1H-imidazol-5-yl)phenyl]-1H-imidazole |

InChI |

InChI=1S/C12H10N4/c1-2-9(11-5-13-7-15-11)4-10(3-1)12-6-14-8-16-12/h1-8H,(H,13,15)(H,14,16) |

InChI Key |

LPKKFALXHICYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN2)C3=CN=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 1h Imidazol 4 Yl Benzene

Retrosynthetic Analysis of 1,3-Bis(1H-imidazol-4-yl)benzene

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily at the bonds forming the imidazole (B134444) rings. The most straightforward approach involves disconnecting the two imidazole rings from the benzene (B151609) core, suggesting a convergent synthesis.

The most common disconnection strategy for the imidazole ring itself is based on the well-established Debus-Radziszewski imidazole synthesis. nih.govwikipedia.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govwikipedia.org Applying this logic to this compound, each imidazole ring can be retrosynthetically cleaved to reveal a dicarbonyl species (glyoxal), an amino source (ammonia), and a dialdehyde (B1249045) precursor (isophthalaldehyde). This leads to simple and readily available starting materials.

Alternatively, the carbon-nitrogen bonds of the imidazole rings can be disconnected, suggesting a route involving the coupling of a pre-formed imidazole derivative with a difunctional benzene compound. This points towards modern cross-coupling methodologies.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound primarily rely on the construction of the imidazole rings onto a pre-existing benzene framework.

Cyclization Reactions Utilizing Dicarbonylbenzene Precursors

A primary classical route involves the multicomponent condensation reaction of isophthalaldehyde (B49619), a 1,3-dicarbonylbenzene precursor, with glyoxal (B1671930) and an ammonia source. This is a direct application of the Debus-Radziszewski synthesis. nih.govwikipedia.org In this reaction, two molar equivalents of glyoxal and four molar equivalents of ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) would react with one equivalent of isophthalaldehyde. The reaction is typically carried out in a protic solvent, often with heating.

The mechanism is thought to involve the initial formation of a diimine from the reaction of glyoxal and ammonia. wikipedia.org This diimine then condenses with the aldehyde groups of isophthalaldehyde to form the two imidazole rings simultaneously. While conceptually straightforward, this one-pot reaction can sometimes lead to the formation of side products, necessitating careful control of reaction conditions and purification of the final product.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Yield (%) |

| Isophthalaldehyde | Glyoxal | Ammonium Acetate (B1210297) | Acetic Acid | Reflux | Moderate |

| 1,3-Di(bromoacetyl)benzene | Formamide (B127407) | N/A | Formamide | 150-180°C | Moderate |

Note: The data in this table is representative of typical conditions for this type of reaction and may not reflect optimized results for the specific synthesis of this compound.

Alternative Condensation Strategies for Imidazole Ring Formation

An alternative classical approach involves the reaction of a derivative of 1,3-dicarbonylbenzene, such as 1,3-di(α-haloketone)benzene, with a source of the remaining imidazole atoms. For instance, reacting 1,3-bis(bromoacetyl)benzene with formamide serves as a well-established method for forming 4-substituted imidazoles. In this case, formamide acts as the source for both the nitrogen and the C2-hydrogen of the imidazole ring. This method offers a different set of starting materials and can sometimes provide better yields and fewer side products compared to the multicomponent approach.

Another condensation strategy involves the reaction of an α-hydroxyketone with an amidine. While less common for bis-imidazole synthesis, this route is a viable option for constructing the imidazole ring.

Modern and Sustainable Chemistry Approaches in the Synthesis of Bis-Imidazolyl Derivatives

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. These modern approaches have been applied to the synthesis of imidazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govnih.gov The application of microwave irradiation to the classical Debus-Radziszewski reaction can significantly reduce reaction times from hours to minutes and often leads to improved yields. nih.gov For the synthesis of this compound, a mixture of isophthalaldehyde, glyoxal, and ammonium acetate can be subjected to microwave irradiation in a suitable solvent, such as acetic acid or ethanol. nih.gov The rapid and uniform heating provided by microwaves can enhance the rate of the condensation and cyclization steps, leading to a more efficient process. nih.govnih.gov

| Method | Reactants | Catalyst/Solvent | Time | Temperature | Yield (%) |

| Microwave | Isophthalaldehyde, Glyoxal, NH4OAc | Acetic Acid | 10-20 min | 120-150°C | Good to Excellent |

| Conventional | Isophthalaldehyde, Glyoxal, NH4OAc | Acetic Acid | 8-12 h | Reflux | Moderate |

Note: This table presents a comparative overview of microwave-assisted versus conventional heating for a representative Debus-Radziszewski synthesis.

Catalyst-Mediated Coupling Reactions for Imidazole Functionalization

Modern catalytic cross-coupling reactions provide a powerful alternative for the synthesis of this compound. These methods typically involve the formation of carbon-carbon or carbon-nitrogen bonds between a pre-functionalized benzene ring and an imidazole derivative.

Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a versatile tool for forming carbon-carbon bonds. clockss.org To synthesize this compound via this method, one could envision coupling 1,3-dibromobenzene (B47543) with a 4-borylated imidazole derivative. Conversely, a 1,3-diborylated benzene could be coupled with a 4-haloimidazole. The choice of reactants would depend on the availability and stability of the starting materials. A typical Suzuki coupling reaction would employ a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate or potassium phosphate. clockss.org

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, is particularly useful for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing the isomeric 1,3-bis(1H-imidazol-1-yl)benzene, this reaction can be used to couple imidazole with 1,3-dibromobenzene. While this specific reaction forms a different isomer, similar principles could be adapted for the synthesis of the 4-yl substituted target molecule, potentially through a copper-catalyzed coupling of a 4-haloimidazole with a 1,3-disubstituted benzene. Modern Ullmann-type reactions often utilize ligands to improve catalyst performance and allow for milder reaction conditions. wikipedia.org

| Coupling Reaction | Aryl Halide | Imidazole Derivative | Catalyst | Base | Solvent | Yield (%) |

| Suzuki | 1,3-Dibromobenzene | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Good |

| Ullmann (for C-N bond) | 1,3-Diiodobenzene | Imidazole | CuI | Cs₂CO₃ | DMF | Good |

Note: The data in this table is representative for the respective coupling reactions and illustrates the general conditions and potential for good yields.

Solvent-Free and Atom-Economical Methodologies

The synthesis of imidazole-containing compounds is increasingly guided by the principles of green chemistry, which prioritize methods that reduce waste and energy consumption. Solvent-free and atom-economical approaches are central to this initiative.

Solvent-free reaction conditions, often facilitated by microwave irradiation or high-temperature neat reactions, offer significant advantages, including reduced reaction times, enhanced yields, and the elimination of volatile organic compounds (VOCs). google.comasianpubs.orgrsc.org For a molecule like this compound, a potential solvent-free synthesis could involve a multicomponent reaction. One plausible route is the condensation of a 1,3-disubstituted benzene precursor with a glyoxal equivalent and an ammonia source. Such reactions, when conducted under solvent-free conditions, can proceed with high efficiency. organic-chemistry.org

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. Syntheses with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. nih.gov The Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, is a classic route that can be adapted for high atom economy. For this compound, this would conceptually involve reacting two equivalents of glyoxal, isophthalaldehyde (benzene-1,3-dicarbaldehyde), and four equivalents of an ammonia source, with water being the only theoretical byproduct.

While the literature describes these green methodologies for a wide array of imidazole and bis-imidazole compounds, specific, detailed protocols for the solvent-free or maximally atom-economical synthesis of this compound are not extensively documented in readily available scientific reports. google.comnih.gov However, the adaptation of established methods provides a clear pathway for its potential green synthesis.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is critical for the subsequent application of this compound, particularly in fields like materials science, where it may serve as an organic linker for metal-organic frameworks (MOFs), or in coordination chemistry as a bis-N-donor ligand. The presence of residual starting materials, catalysts, or side-products can significantly impact the material's properties. The primary methods for purifying such solid organic compounds are recrystallization and chromatography.

Recrystallization Protocols for Crystalline Material

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system. mt.comrsc.org The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. rsc.org For this compound, which is a polar molecule capable of hydrogen bonding due to the N-H protons on the imidazole rings, polar solvents are logical candidates for screening.

The general procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility decreases. The purified crystals are subsequently collected by filtration and dried.

While a specific, optimized recrystallization protocol for this exact compound is not widely published, a systematic screening of potential solvents would be the standard approach to develop one. A patent for purifying related imidazole compounds suggests crystallization on a cooled surface as a potential industrial method. google.com

Below is a table of candidate solvents that could be screened for the recrystallization of this compound based on its chemical structure.

Table 1: Potential Solvents for Recrystallization Screening

| Solvent Class | Example Solvents | Rationale for Use |

|---|---|---|

| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Polar protic solvents capable of hydrogen bonding; often effective for polar compounds. mdpi.com |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Polar aprotic solvents that can dissolve a range of compounds. |

| Ketones | Acetone | A polar aprotic solvent with a low boiling point, facilitating easy removal. |

| Amides | Dimethylformamide (DMF) | Highly polar solvent, may be useful if solubility in other solvents is low. |

This table represents a general guide for solvent screening based on established chemical principles. The optimal solvent or solvent mixture must be determined experimentally.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. acs.org

Column Chromatography

For preparative scale purification of this compound, column chromatography is a common choice. Given the compound's polarity, a normal-phase setup is typically employed.

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for purifying polar organic compounds. acs.org Alumina (Al₂O₃) can also be used.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product. For highly polar compounds like this bis-imidazole, a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, might be necessary. nih.gov

Table 2: General Parameters for Column Chromatography

| Parameter | Typical Selection |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase System | Gradient of Ethyl Acetate in Hexanes or Gradient of Methanol in Dichloromethane |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

This table outlines a typical starting point for developing a column chromatography method. The exact conditions require experimental optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is used for both analytical quantification and preparative purification. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most common. nih.gov

Stationary Phase: A non-polar stationary phase, typically C18 (octadecylsilyl) or C8 bonded silica, is used. nih.govsielc.com

Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is used. sielc.commdpi.com To improve peak shape and resolution for basic compounds like imidazoles, an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to the mobile phase. sielc.com

Table 3: General Parameters for Analytical RP-HPLC

| Parameter | Typical Selection |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 15 minutes) |

| Detection | UV detector at a wavelength corresponding to the compound's absorbance maximum (e.g., ~210 nm or ~254 nm) cmes.orggoogle.com |

| Column Temperature | 25-40 °C google.com |

This table provides a standard starting point for HPLC method development. Specific retention times and resolution depend on empirical testing.

Spectroscopic and Structural Elucidation Techniques Applied to 1,3 Bis 1h Imidazol 4 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For 1,3-Bis(1H-imidazol-4-yl)benzene, a combination of one-dimensional and two-dimensional NMR experiments has been instrumental in assigning the specific proton and carbon environments within the molecule.

Proton NMR Spectroscopic Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, provides a wealth of information regarding the different types of protons and their neighboring atoms. Analysis of a reported spectrum reveals distinct signals corresponding to the protons of the benzene (B151609) ring and the imidazole (B134444) rings.

A singlet observed at approximately 8.21 ppm can be attributed to the proton at the C2 position of the imidazole ring. Another singlet, appearing around 7.69 ppm, corresponds to the proton at the C5 position of the imidazole ring. The protons of the central benzene ring exhibit a more complex pattern due to spin-spin coupling. A doublet of doublets is typically seen for the protons at the C4 and C6 positions of the benzene ring, while a triplet is observed for the proton at the C5 position. The proton at the C2 position of the benzene ring often appears as a singlet.

The integration of these signals confirms the presence of the expected number of protons for each unique chemical environment, and the coupling patterns provide direct evidence for the connectivity of the protons within the benzene ring.

Carbon-13 NMR Spectroscopic Analysis for Carbon Framework Determination

Complementing the proton NMR data, the ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. A reported ¹³C NMR spectrum in DMSO-d₆ shows distinct resonances for each carbon atom in the molecule, confirming the presence of both the benzene and imidazole ring structures.

Key signals in the aromatic region confirm the carbon framework. The carbon atoms of the imidazole rings typically appear in the range of 115 to 140 ppm. The carbons of the benzene ring also resonate in this region, with the carbons directly attached to the imidazole rings showing distinct chemical shifts due to the electronic influence of the heterocyclic substituents.

| Carbon Atom | Approximate Chemical Shift (ppm) in DMSO-d₆ |

| Imidazole C2 | ~135.5 |

| Imidazole C4 | ~136.9 |

| Imidazole C5 | ~118.0 |

| Benzene C1/C3 | ~130.0 |

| Benzene C2 | Not explicitly reported, expected in aromatic region |

| Benzene C4/C6 | ~120.3 |

| Benzene C5 | ~129.8 |

| Benzene C (ipso) | ~126.8 |

Note: The assignments are based on available data and may require further 2D NMR analysis for unambiguous confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While direct experimental data for 2D NMR of this compound is not widely available in the public domain, the application of these techniques is crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the coupled protons within the benzene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the imidazole rings to the benzene ring by showing correlations between the imidazole protons and the benzene carbons, and vice-versa. For example, a correlation between the imidazole C5-H proton and the benzene C1/C3 carbons would definitively establish the point of attachment.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural features through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₀N₄, with a calculated molecular weight of approximately 210.23 g/mol . nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

While specific experimental EI-MS data for this compound is not readily found in published literature, the technique would be expected to produce a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-energy nature of EI would likely lead to significant fragmentation.

Expected Fragmentation Pathways:

The fragmentation of this compound under EI conditions would likely involve cleavages at the bonds connecting the imidazole rings to the benzene ring, as well as fragmentation of the imidazole rings themselves. Common fragmentation patterns for imidazole-containing compounds include the loss of HCN (27 Da) and the formation of various charged fragments. The benzene ring would likely remain as a stable fragment. Analysis of these fragmentation patterns would provide valuable structural information, corroborating the connectivity established by NMR.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a softer ionization technique compared to EI, making it particularly useful for observing the intact molecular ion with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 211.24. This would provide a clear confirmation of the molecular weight of the compound. Depending on the experimental conditions, adducts with other cations (e.g., [M+Na]⁺) might also be observed. The lack of significant in-source fragmentation in ESI-MS makes it an excellent method for molecular weight determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While specific, detailed spectral data for the pure, uncoordinated this compound is not extensively documented in publicly available literature, the characteristic vibrations can be inferred from studies of its coordination polymers. In these complexes, the fundamental vibrations of the ligand are still present, though they may be shifted due to coordination with metal ions.

For a molecule with the structure of this compound, the IR and Raman spectra would be expected to show a series of characteristic bands. These include:

N-H Stretching: A broad band in the high-frequency region of the IR spectrum, typically around 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the imidazole ring. This band is often a key indicator of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring would appear around 3000-3100 cm⁻¹. The C-H stretches of the imidazole rings would also fall in this region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and benzene rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These bands are particularly sensitive to the electronic environment and can shift upon coordination to a metal center.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzene and imidazole rings give rise to a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹).

A hypothetical table of expected major vibrational bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3100 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch | 1580 - 1650 | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| Imidazole Ring Bending | 800 - 1200 | IR |

| Benzene Ring Bending | 600 - 900 | IR |

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques provide valuable, though different, levels of structural information.

Powder X-ray Diffraction for Phase Identification and Material Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. A PXRD pattern of this compound would serve as a unique fingerprint for this specific crystalline phase, allowing for its identification and an assessment of its purity. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters. In the context of MOF synthesis, PXRD is routinely used to confirm that the crystalline product formed is the desired phase and to monitor the stability of the material under various conditions. mdpi.com The experimental PXRD pattern of a newly synthesized batch of this compound would be compared to a calculated pattern from single-crystal XRD data (if available) or used as a reference for future syntheses.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen) in a sample. This is essential for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₂H₁₀N₄, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 68.55% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.79% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 26.66% |

| Total | 210.240 | 100.00% |

Experimental results from an elemental analyzer for a pure sample of this compound are expected to be in close agreement with these calculated values, typically within a ±0.4% margin of error, thus confirming the stoichiometric integrity of the compound. This verification is a critical quality control step before using the compound in further research or applications.

Coordination Chemistry of 1,3 Bis 1h Imidazol 4 Yl Benzene

Ligand Design Principles and Coordination Modes of Bis-Imidazolyl Systems

The rational design of coordination complexes and polymers heavily relies on the intrinsic properties of the organic ligands. For bis-imidazolyl systems like 1,3-Bis(1H-imidazol-4-yl)benzene, several factors including donor site accessibility, the nature of the spacer, and the resulting coordination geometries are paramount.

The imidazole (B134444) ring presents two distinct nitrogen atoms that can potentially coordinate to a metal center: the "pyrrolic" nitrogen (N1), which is bonded to a hydrogen atom, and the "pyridinic" nitrogen (N3), which possesses a lone pair of electrons in an sp² hybrid orbital. The pyridinic nitrogen is the primary Lewis basic site and is readily available for coordination to metal ions.

The Lewis basicity of the pyridinic nitrogen makes it an effective donor atom for a wide range of metal ions. The N-H proton of the pyrrolic nitrogen can participate in hydrogen bonding, which can further stabilize the resulting crystal structures. Furthermore, under basic conditions, the pyrrolic proton can be removed, transforming the imidazole group into an imidazolate anion. This deprotonated form is a stronger coordinating agent and can act as a bridging ligand, linking multiple metal centers. In the case of this compound, the ligand can exist in neutral (H₂L), partially deprotonated (HL⁻), or fully deprotonated (L²⁻) forms, offering multiple coordination possibilities. rsc.org

The benzene (B151609) ring in this compound acts as a rigid spacer, holding the two imidazole units in a fixed spatial orientation. The meta-substitution pattern (1,3-disubstitution) is crucial as it imposes an angular disposition of the two donor groups, with an approximate 120° angle between the vectors pointing from the center of the benzene ring to the imidazole rings. This contrasts with the linear geometry of the 1,4-isomer and the potentially chelating geometry of the 1,2-isomer.

Due to the geometric constraints imposed by the meta-phenylene spacer, this compound exclusively functions as a bridging ligand in the formation of coordination polymers. The distance between the two pyridinic nitrogen atoms is too large to allow for the formation of a stable chelate ring with a single metal ion.

Instead, each imidazole group coordinates to a different metal center, resulting in the propagation of extended networks. This bridging behavior is fundamental to its use in constructing one-, two-, or three-dimensional metal-organic frameworks. The final dimensionality and topology of the network are also influenced by other factors, such as the coordination preferences of the metal ion, the presence of co-ligands (like carboxylates), and reaction conditions such as temperature and solvent. tandfonline.com For instance, the use of multicarboxylate co-ligands can lead to the formation of complex, high-connectivity networks. tandfonline.com

Formation of Discrete Metal-Ligand Complexes with this compound

The reaction of this compound with various metal ions leads to the self-assembly of coordination polymers, where the ligand bridges metal centers to create extended structures.

Experimental studies have successfully demonstrated the formation of coordination polymers of this compound with d¹⁰ metal ions like zinc(II) and cadmium(II). In these structures, the ligand acts as a bridge, linking the metal centers, which are often further connected by auxiliary multicarboxylate ligands.

A study by Chen et al. reported the synthesis and characterization of seven new coordination polymers with Zn(II) and Cd(II) using 1,3-di(1H-imidazol-4-yl)benzene (H₂L) and either 1,3-benzenedicarboxylic acid (H₂mbdc) or benzene-1,3,5-tricarboxylic acid (H₃btc). tandfonline.com The resulting complexes exhibited a remarkable diversity of structures, ranging from 1D chains to complex 3D frameworks, highlighting the interplay between the primary bis-imidazole ligand and the auxiliary carboxylate linkers. tandfonline.com For example, the reaction with Zn(II) and H₃btc under different temperature conditions yielded two distinct complexes, [Zn(H₂L)(Hbtc)] and [Zn(H₂L)(Hbtc)]·H₂O, which possess a 2D network and a 3-fold interpenetrating 3D framework, respectively. tandfonline.com

| Complex Formula | Metal Ion | Auxiliary Ligand | Dimensionality | Topology Symbol |

|---|---|---|---|---|

| [Zn(H₂L)(mbdc)] | Zn(II) | 1,3-benzenedicarboxylate (mbdc) | 1D Chain | N/A |

| [Zn(H₃L)(btc)] | Zn(II) | 1,3,5-benzenetricarboxylate (btc) | 2D Network | (4,8²) |

| [Zn(H₂L)(Hbtc)] | Zn(II) | 1,3,5-benzenetricarboxylate (Hbtc) | 2D Network | N/A |

| [Zn(H₂L)(Hbtc)]·H₂O | Zn(II) | 1,3,5-benzenetricarboxylate (Hbtc) | 3D Framework | (6⁵,8) |

| [Zn₂(H₂L)(btc)(μ₂-OH)] | Zn(II) | 1,3,5-benzenetricarboxylate (btc) | 2D Network | (3,4²)₂(3⁴,4⁶,5⁶,6⁸,7³,8) |

| [Cd(H₂L)(mbdc)] | Cd(II) | 1,3-benzenedicarboxylate (mbdc) | 2D Network | N/A |

| [Cd₃(H₂L)₂(btc)₂(H₂O)]·5H₂O | Cd(II) | 1,3,5-benzenetricarboxylate (btc) | 3D Framework | (3,10)-connected net |

While specific crystal structures for complexes of this compound with Cu(II), Fe(II/III), Co(II), and Ni(II) are not prominently reported in the literature, general principles of coordination chemistry allow for predictions of their behavior. These transition metals readily form complexes with N-donor ligands.

Copper(II): Typically forms square planar or distorted octahedral complexes. With bridging ligands like this, it is likely to form 1D or 2D coordination polymers.

Cobalt(II): Can adopt tetrahedral, square planar, or octahedral geometries, leading to a variety of possible network structures. nih.govmdpi.com

Nickel(II): Prefers octahedral coordination, which would likely lead to the formation of highly connected 2D or 3D frameworks with this ligand.

Iron(II/III): Commonly forms octahedral complexes. Fe(II) complexes with related ligands are known to exhibit spin-crossover behavior, a property that could potentially be explored with this ligand. researchgate.netrsc.org

To date, there is a lack of published research on the coordination of this compound with lanthanide (Ln) or actinide (An) ions. However, the field of lanthanide-organic frameworks is well-established, and the properties of such potential complexes can be inferred.

Lanthanide ions (e.g., Eu³⁺, Tb³⁺) are known for their characteristic sharp, line-like emission spectra, which arise from f-f electronic transitions. However, these transitions are Laporte-forbidden, resulting in very low absorption coefficients. To achieve efficient luminescence, lanthanide ions are often incorporated into complexes with organic ligands that can act as "antennas." The organic ligand absorbs incident light (typically UV), becomes excited, and then transfers this energy to the lanthanide ion, which then emits light. researchgate.net Imidazole-based ligands have been shown to be effective sensitizers for lanthanide ions. rsc.orgresearchgate.net It is therefore plausible that if complexes of this compound with luminescent lanthanides were synthesized, they could exhibit interesting photophysical properties suitable for applications in sensors, bio-imaging, or lighting.

The coordination chemistry of actinide elements is less developed than that of lanthanides, primarily due to the challenges associated with their radioactivity. nih.gov While actinide complexes with various organic ligands have been studied for applications in nuclear fuel cycle separation and for fundamental understanding of their bonding, specific studies involving this compound are not available. The design of ligands that can selectively coordinate actinides over lanthanides is a significant area of research, often employing soft-donor atoms (like N or S) over hard-donor atoms (like O). Bis-imidazole ligands could be of interest in this context, but experimental work is needed to explore this possibility.

Structural Characterization of Coordination Geometries and Oxidation States

The versatile coordination behavior of this compound arises from the presence of two imidazole rings appended to a central benzene core. The nitrogen atoms of the imidazole moieties can act as donors, bridging metal centers to create diverse coordination geometries. The flexibility of the ligand, combined with the geometric preferences of different metal ions, leads to a wide array of structural possibilities.

The oxidation state of the metal ion plays a crucial role in determining the final coordination geometry. For instance, metals that prefer octahedral coordination might interact with ligands from multiple this compound molecules, leading to the formation of extended networks. In contrast, metals favoring tetrahedral or square planar geometries could result in discrete molecular complexes or lower-dimensional polymers.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

The ability of this compound to act as a bridging ligand makes it a valuable building block for the construction of coordination polymers and MOFs. These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

Solvothermal and Hydrothermal Synthesis Strategies for Framework Construction

Solvothermal and hydrothermal methods are the most common strategies for the synthesis of coordination polymers and MOFs using this compound. sci-hub.senih.gov These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel in the presence of a solvent (solvothermal) or water (hydrothermal). The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the final product. sci-hub.se

The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can significantly influence the structure and dimensionality of the resulting framework. mdpi.com For example, the use of different solvents can lead to the formation of different polymorphs or solvated structures. Similarly, adjusting the temperature can control the kinetics of the reaction, favoring the formation of either thermodynamically or kinetically controlled products.

Topology and Architecture Elucidation of Framework Materials

The topology of a coordination polymer or MOF describes the underlying network structure, which is determined by the connectivity of the metal nodes and the organic linkers. The 1,3-substitution pattern of the benzene ring in this compound predisposes it to act as a bent or angular linker. This can lead to the formation of a variety of network topologies, including two-dimensional (2D) layered structures and three-dimensional (3D) frameworks. nih.govrsc.org

For instance, in some cases, the ligand might connect metal centers to form 2D sheets with specific topologies like (4,4) or (6,3) nets. nih.govrsc.org These 2D layers can then stack upon each other through weaker interactions like hydrogen bonding or π-π stacking to form a 3D supramolecular architecture. In other instances, the ligand can directly link metal nodes in three dimensions, resulting in more complex and robust 3D frameworks. The specific topology is often influenced by the coordination number and geometry of the metal ion, as well as the presence of other coordinating species or counter-ions. nih.gov

Post-Synthetic Modification Approaches for Functionalizing Frameworks

Post-synthetic modification (PSM) is a powerful technique to introduce or alter the functionality of a pre-synthesized MOF without changing its underlying framework. citedrive.comnih.govresearchgate.net For frameworks constructed with this compound, the imidazole rings present potential sites for modification.

One common PSM approach involves the reaction of the N-H group of the imidazole ring with various reagents. acs.org For example, alkylation or acylation reactions can be performed to introduce new functional groups onto the ligand. This can be used to tune the chemical and physical properties of the MOF, such as its polarity, porosity, and catalytic activity. Another approach could involve metalation of the imidazole ring, where a second type of metal ion is introduced into the framework, potentially leading to materials with enhanced magnetic or catalytic properties.

Spectroscopic and Magnetic Investigations of Metal Complexes Derived from this compound

Spectroscopic techniques are indispensable for characterizing the electronic structure and properties of metal complexes derived from this compound.

UV-Vis and Fluorescence Spectroscopy for Electronic Transition Analysis

UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic transitions within these coordination compounds. The spectra of the free ligand typically show absorptions in the UV region corresponding to π-π* transitions within the benzene and imidazole rings. Upon coordination to a metal ion, new absorption bands may appear, or existing bands may shift.

These changes can be attributed to several factors. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions can occur, providing information about the interaction between the metal d-orbitals and the ligand's molecular orbitals. The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. In some cases, d-d transitions within the metal center can also be observed, particularly for transition metal complexes, which provides insights into the ligand field splitting and the geometry of the complex.

Fluorescence spectroscopy can also be a valuable tool. The free ligand may exhibit fluorescence, and upon complexation, this fluorescence can be either quenched or enhanced. Quenching can occur due to energy or electron transfer from the excited state of the ligand to the metal center. Conversely, enhancement can be observed if the coordination restricts the vibrational and rotational freedom of the ligand, reducing non-radiative decay pathways. The study of these fluorescence properties is particularly relevant for the development of fluorescent sensors and probes. mdpi.comrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

For comparison, studies on related bis-imidazole ligands offer a glimpse into the potential characteristics. For instance, research on cobalt(II) complexes with the isomeric ligand 1,4-bis((1H-imidazol-1-yl)methyl)benzene has shown the utility of EPR in confirming the paramagnetic nature of the synthesized coordination polymers. researchgate.net

Magnetic Susceptibility Measurements for Spin State Characterization

Magnetic susceptibility measurements are crucial for determining the magnetic properties of coordination compounds, including the spin state of the central metal ion and the nature of magnetic interactions between metal centers in polynuclear complexes. The temperature dependence of the magnetic susceptibility can distinguish between paramagnetic, ferromagnetic, and antiferromagnetic behaviors.

In the case of coordination polymers formed with this compound, magnetic susceptibility data would be instrumental in understanding how the ligand mediates magnetic exchange between metal ions. For example, studies on cobalt(II) complexes with the related ligand 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)benzene have revealed weak antiferromagnetic interactions between the metal centers. nih.gov Similarly, cobalt(II) and nickel(II) coordination polymers with 1,4-bis((1H-imidazol-1-yl)methyl)benzene also exhibit antiferromagnetic coupling. researchgate.net These findings suggest that complexes of this compound might also facilitate similar magnetic phenomena.

Unfortunately, without specific experimental data, any discussion on the magnetic properties of this compound complexes remains speculative. No data tables of magnetic moments or plots of magnetic susceptibility versus temperature for coordination compounds of this specific ligand are available in the reviewed literature.

Supramolecular Assemblies and Non Covalent Interactions of 1,3 Bis 1h Imidazol 4 Yl Benzene

Hydrogen Bonding Networks Involving Imidazole (B134444) N-H Moieties

The imidazole N-H groups are primary drivers in the self-assembly of 1,3-Bis(1H-imidazol-4-yl)benzene, forming robust and directional hydrogen bonds that are fundamental to its crystal engineering.

Influence of Solvent and Anions on Hydrogen Bond Formation Dynamics

The crystallization solvent and the presence of anions significantly influence the hydrogen-bonding networks of this compound. Protic solvents like water or methanol (B129727) can act as hydrogen bond donors or acceptors, leading to the formation of solvated crystal structures where solvent molecules bridge the primary ligand molecules, altering the dimensionality of the assembly.

Anions play a crucial role, particularly when the imidazole rings are protonated to form di-imidazolium cations. In such cases, anions become the primary hydrogen bond acceptors. The stoichiometry and geometry of the resulting salt are dictated by the size, shape, and charge of the anion. For instance, the interaction of this compound with dicarboxylic acids can lead to the formation of salts where the carboxylate groups of the acid interact with the protonated imidazole rings, forming extensive hydrogen-bonded networks. The specific dicarboxylic acid used can tune the final architecture of the supramolecular assembly.

Host-Guest Chemistry and Molecular Recognition Phenomena

The defined arrangement of functional groups and the potential for forming cavities make this compound a compelling candidate for host-guest chemistry and molecular recognition.

Cavity Formation and Encapsulation Strategies for Small Molecules

The self-assembly of this compound can result in the formation of porous frameworks containing cavities or channels. These voids can be engineered to encapsulate small guest molecules, such as solvents or other neutral species. The encapsulation is driven by a combination of shape complementarity and weak non-covalent interactions between the host framework and the guest molecule. The strategic use of co-formers or templates during crystallization can guide the formation of specific cavity sizes and shapes, allowing for selective guest uptake.

Selective Binding of Anions or Neutral Molecules via Non-Covalent Interactions

The protonated form of this compound is an effective receptor for anions. The two imidazolium (B1220033) N-H groups can act as a convergent pair of hydrogen bond donors, forming a well-defined binding pocket. The selectivity for a particular anion is determined by the geometric and electronic complementarity between the host's binding site and the anion's properties, such as size, shape, and charge distribution.

The neutral ligand can also selectively bind neutral molecules through a combination of hydrogen bonding and π-π stacking interactions. The design of specific receptors for targeted neutral guests can be achieved by modifying the chemical structure of the ligand to fine-tune the strength and directionality of these non-covalent interactions.

Self-Assembly Processes in Solution and at Interfaces

The unique molecular architecture of this compound, characterized by the presence of two imidazole rings positioned at the meta-positions of a central benzene (B151609) ring, renders it a versatile building block for the construction of complex supramolecular assemblies. The imidazole moieties offer multiple hydrogen bonding sites (both donor and acceptor capabilities) and can act as efficient ligands for coordination with metal ions. These features drive the self-assembly of the molecule in both solution and at interfaces, leading to the formation of discrete, highly organized structures.

Formation of Supramolecular Cages and Capsules

The self-assembly of this compound and its derivatives in solution can lead to the formation of intricate, well-defined supramolecular cages and capsules. These hollow, container-like structures are of significant scientific interest due to their potential applications in molecular recognition, catalysis, and drug delivery. The formation of these assemblies is typically driven by the directional and predictable nature of non-covalent interactions, primarily metal-ligand coordination and hydrogen bonding.

While direct experimental evidence for the formation of supramolecular cages from this compound is an area of ongoing research, studies on closely related bis-imidazole ligands provide strong indications of its potential. For instance, the analogous compound 1,3-Di(1H-imidazol-1-yl)benzene has been shown to form a hexacationic imidazolium cage upon reaction with 1,3,5-tris(bromomethyl)benzene. tandfonline.com This self-assembly process is driven by the formation of covalent bonds, but highlights the geometric predisposition of the 1,3-disubstituted benzene core to direct the formation of closed, cage-like architectures.

It is anticipated that this compound, in the presence of suitable metal ions, can undergo coordination-driven self-assembly to form discrete metal-organic cages. The imidazole rings can coordinate to metal centers, and the inherent angle of the meta-substituted benzene ring can direct the assembly into well-defined polyhedral structures. The stoichiometry of the metal and ligand, as well as the coordination geometry of the metal ion, would be critical factors in determining the size and shape of the resulting cage.

The table below summarizes the key features of a potential coordination-driven self-assembly of this compound into a supramolecular cage, based on the behavior of analogous systems.

| Property | Description |

| Driving Force | Coordination of imidazole nitrogen atoms to metal centers. |

| Components | This compound (ligand) and a transition metal salt (e.g., Pd(II), Pt(II), Cu(II)). |

| Expected Architecture | Discrete, hollow, polyhedral cage structure. The specific geometry (e.g., M2L4, M4L8) would depend on the coordination preference of the metal ion and the ligand bite angle. |

| Key Interactions | Metal-ligand coordination bonds, hydrogen bonding (N-H---X, where X is a counter-ion or solvent molecule), and π-π stacking between benzene and/or imidazole rings. |

| Potential Applications | Encapsulation of guest molecules, catalysis within the cage cavity, and as a component in molecular sensing devices. |

Interfacial Adsorption and Thin Film Formation Studies

The ability of this compound to participate in directed non-covalent interactions also makes it a promising candidate for self-assembly at interfaces, leading to the formation of ordered monolayers and thin films. Such organized molecular layers are of interest for applications in sensors, electronics, and surface modification.

Studies on imidazole-containing amphiphilic polymers have demonstrated their capability to form stable Langmuir-Blodgett films. tandfonline.com These polymers, when spread at the air-water interface, can coordinate with metal ions present in the subphase, leading to the formation of highly organized, metal-complexed monolayers that can be transferred onto solid substrates. tandfonline.com The imidazole groups play a crucial role in both the organization of the film at the interface and its ability to interact with other species.

Given the structural features of this compound, it is plausible that this molecule could exhibit interesting interfacial behavior. Although not a classical amphiphile, its hydrogen bonding capabilities and potential for π-π stacking could drive its adsorption and organization at solid-liquid or air-liquid interfaces. The formation of self-assembled monolayers (SAMs) on suitable substrates is a distinct possibility, likely driven by hydrogen bonding interactions between the imidazole N-H groups and a hydroxylated surface, or through coordination to a metal-coated surface.

The table below outlines the potential for interfacial adsorption and thin film formation of this compound based on the known behavior of related imidazole-containing compounds.

| Phenomenon | Description |

| Interfacial Adsorption | Adsorption at solid-liquid or air-water interfaces driven by a combination of hydrogen bonding (N-H---surface), π-π stacking interactions between aromatic rings, and potential coordination with metal ions at the interface. |

| Thin Film Formation | Potential to form ordered thin films via techniques such as Langmuir-Blodgett deposition (if suitably modified to be amphiphilic) or through solution-based deposition methods like spin-coating or drop-casting, followed by self-organization. |

| Characterization | The resulting thin films could be characterized by techniques such as atomic force microscopy (AFM) to study surface morphology, X-ray photoelectron spectroscopy (XPS) to determine elemental composition and chemical states, and contact angle measurements to assess surface energy. |

| Potential Applications | Fabrication of chemical sensors, where the imidazole groups can act as recognition sites for analytes, modification of electrode surfaces for electrochemical applications, and as a precursor for the layer-by-layer assembly of metal-organic framework (MOF) thin films. |

Further research into the interfacial properties of this compound and its ability to form well-defined thin films will be crucial in unlocking its potential in materials science and nanotechnology.

Applications of 1,3 Bis 1h Imidazol 4 Yl Benzene in Materials Science

Design of Porous Materials for Gas Storage and Separation

The development of porous materials for gas storage and separation is a critical area of research, driven by the need for cleaner energy and environmental remediation. While direct studies on 1,3-Bis(1H-imidazol-4-yl)benzene are not extensively documented, the applications of its isomers, particularly 1,4-Bis(1H-imidazol-4-yl)benzene, in creating MOFs provide a strong indication of its potential.

Adsorbent Development for Carbon Dioxide Capture Studies

Investigations into Hydrogen Storage Materials

The quest for efficient and safe hydrogen storage materials is paramount for the advancement of hydrogen as a clean energy carrier. Porous materials like MOFs are considered promising candidates due to their high surface areas and tunable pore environments. The interaction between hydrogen molecules and the framework material is a critical factor determining storage capacity. While there are no specific reports on the use of this compound for hydrogen storage, the broader class of imidazole-based MOFs has been investigated for this purpose. The design of the organic linker plays a crucial role in optimizing the pore size and surface properties to enhance hydrogen uptake.

Hydrocarbon Separation Technologies Utilizing Framework Materials

The separation of hydrocarbons is a vital industrial process, particularly in the petrochemical industry. MOFs offer a potential alternative to traditional energy-intensive distillation methods. The selective adsorption of different hydrocarbons is dependent on the pore size, shape, and surface chemistry of the MOF. Research on a related compound, 1,3,5-tris(1-imidazolyl)benzene, has shown that MOFs constructed from this linker can exhibit selective adsorption of acetylene (B1199291) and ethylene (B1197577) over methane. mdpi.com This selectivity is attributed to the interactions between the unsaturated hydrocarbons and the aromatic rings of the framework. It is plausible that MOFs derived from this compound could also be designed to achieve specific hydrocarbon separations.

Advanced Polymeric Materials and Hybrid Composites

The incorporation of functional organic molecules into polymer structures can lead to materials with enhanced thermal, mechanical, and chemical properties. The bis-imidazole structure of the title compound makes it a suitable candidate for such applications.

Integration into Polymer Backbones for Functional Polymers

While direct synthesis of polymers incorporating this compound is not widely reported, the general principles of polymer chemistry suggest its potential as a monomer or a cross-linking agent. The imidazole (B134444) rings can participate in various polymerization reactions, and their presence in the polymer backbone could introduce sites for metal coordination, hydrogen bonding, or other specific interactions, leading to functional polymers with applications in areas such as catalysis or sensing.

Formation of Polymer-Metal Hybrid Systems and Nanocomposites

The ability of the imidazole groups in this compound to coordinate with metal ions opens up possibilities for the creation of polymer-metal hybrid systems and nanocomposites. These materials combine the processability and flexibility of polymers with the functional properties of metal complexes, such as catalytic activity or specific electronic properties. Such hybrid materials could find applications in a range of fields, from advanced catalysis to electronic devices.

Luminescent Materials and Optoelectronic Device Components

Fluorescent Probes and Emissive Material Design

There is no available research on the fluorescent properties of this compound or its application as a fluorescent probe or in the design of emissive materials.

Integration into Light-Emitting Diodes (LEDs) for Material Architecture

No studies were found that describe the integration or use of this compound in the material architecture of Light-Emitting Diodes (LEDs).

Electrochemical Materials Development

Electrode Modification for Energy Storage Applications

Information regarding the use of this compound for electrode modification in energy storage applications is not present in the reviewed literature.

Supercapacitor Research and Ionic Conduction Studies

There is no documented research on the application of this compound in supercapacitor development or in studies related to ionic conduction.

Membrane Separation Technologies

No published literature was found that details the use of this compound in the development of membrane separation technologies.

Catalytic Applications Involving 1,3 Bis 1h Imidazol 4 Yl Benzene

Homogeneous Catalysis with Metal Complexes of 1,3-Bis(1H-imidazol-4-yl)benzene

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity. Metal complexes incorporating this compound as a ligand are of interest in this domain, although detailed research findings are sparse.

C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Cross-Coupling)

Oxidation and Reduction Catalysis

Detailed investigations into the application of metal complexes of this compound in homogeneous oxidation and reduction catalysis are not prominently featured in the existing body of scientific literature. The potential for this ligand to support catalytically active metal centers in such reactions remains an area for future exploration.

Asymmetric Catalysis and Chiral Induction Principles

The principles of asymmetric catalysis involve the use of chiral catalysts to produce enantiomerically enriched products. For this compound to be employed in asymmetric catalysis, it would typically require modification to introduce chirality. As of now, there are no specific reports on the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis or studies on the principles of chiral induction using its metal complexes.

Heterogeneous Catalysis Using MOFs or Coordination Polymers Containing this compound

The use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers offers a pathway to heterogeneous catalysts with potential advantages in stability and recyclability.

Research has documented the synthesis of d-block metal coordination polymers using 1,3-di(1H-imidazol-4-yl)benzene (H2L) in conjunction with multicarboxylate ligands. Specifically, seven new coordination polymers with zinc(II) and cadmium(II) have been synthesized and characterized. These studies focused on the crystal structures, which range from one-dimensional chains to complex three-dimensional frameworks, as well as their thermal stability and photoluminescent properties. However, the catalytic activities of these specific materials were not reported. mdpi.com

| Compound | Metal Ion | Co-ligand | Dimensionality |

| 1 | Zn(II) | 1,3-benzenedicarboxylic acid | 1D Chain |

| 2 | Zn(II) | benzene-1,3,5-tricarboxylic acid | 2D Network |

| 3 | Zn(II) | benzene-1,3,5-tricarboxylic acid | 2D Network |

| 4 | Zn(II) | benzene-1,3,5-tricarboxylic acid | 3D Framework |

| 5 | Zn(II) | benzene-1,3,5-tricarboxylic acid | 2D Network |

| 6 | Cd(II) | 1,3-benzenedicarboxylic acid | 2D Network |

| 7 | Cd(II) | benzene-1,3,5-tricarboxylic acid | 3D Network |

Table 1: Examples of coordination polymers synthesized with 1,3-di(1H-imidazol-4-yl)benzene. Data sourced from a 2013 study on d10 metal complexes. mdpi.com

Support for Nanoparticle Catalysts

The porous nature of MOFs makes them excellent candidates for supporting catalytically active metal nanoparticles. The pores can prevent the aggregation of nanoparticles, thus maintaining their high surface area and catalytic activity. While this is a common application for many MOFs, specific studies detailing the use of MOFs derived from this compound as supports for nanoparticle catalysts are not currently available in the scientific literature.

Shape-Selective Catalysis within Porous Frameworks

The well-defined pore structures of MOFs can lead to shape-selective catalysis, where the size and shape of the pores control which reactant molecules can access the active sites and which product molecules can be formed. Although the coordination polymers synthesized from this compound exhibit porous structures mdpi.com, their application in shape-selective catalysis has not yet been reported. This remains a promising but unexplored area of research for this particular ligand system.

Catalytic Degradation of Organic Pollutants in Water Treatment

There is no available research specifically documenting the use of this compound or its derivatives as catalysts for the degradation of organic pollutants in water treatment. General research highlights that related porous materials and MOFs can be effective in adsorbing and degrading pollutants, but studies pinpointing this exact compound for such applications have not been identified. dntb.gov.uafigshare.com

Photoredox Catalysis and Photocatalysis

No specific studies were found that utilize this compound as a photocatalyst or in photoredox catalytic systems for light-driven organic transformations. The field of photoredox catalysis is extensive, employing a wide range of sensitizers and catalysts, yet the role of this specific compound has not been described. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

Similarly, there is no available literature detailing the application of this compound in research pertaining to photocatalytic water splitting for hydrogen production or the reduction of carbon dioxide. While imidazole-containing ligands are explored in catalysts for CO2 reduction, research has not specified the use of the this compound linker. mdpi.comnih.gov

Chemosensory Platforms Incorporating 1,3 Bis 1h Imidazol 4 Yl Benzene

Design Principles for Selective Analyte Recognition in Chemosensors

The design of chemosensors based on 1,3-Bis(1H-imidazol-4-yl)benzene and related bis-imidazole structures hinges on the principles of molecular recognition. This involves creating a specific interaction between the sensor molecule and the target analyte, which in turn generates a measurable signal. Key design principles include:

Preorganization: The imidazole (B134444) rings can be conformationally restricted through incorporation into more rigid structures, such as macrocycles or metal-organic frameworks (MOFs). This preorganizes the binding sites for the analyte, enhancing selectivity and binding affinity.

Complementarity: The size, shape, and electronic properties of the binding cavity created by the bis-imidazole ligand are tailored to be complementary to the target analyte. For instance, the distance between the imidazole groups can be adjusted to selectively bind metal ions with specific ionic radii.

Signal Transduction: The binding event must be coupled to a signal that can be easily detected. This is often achieved by incorporating a signaling unit, such as a fluorophore or a chromophore, into the sensor's structure. The interaction with the analyte modulates the photophysical properties of this unit, leading to a change in fluorescence or color. For example, imidazole-based fluorescent probes have been designed for the ratiometric detection of various analytes. researchgate.net

Reversibility and Stability: For practical applications, the sensor should ideally be reusable. This requires the interaction between the sensor and analyte to be reversible. Furthermore, the sensor molecule itself must be chemically and photochemically stable under the operating conditions.

Metal Ion Detection Strategies

The nitrogen atoms in the imidazole rings of this compound are excellent ligands for a wide range of metal ions. This property has been extensively exploited in the development of sensors for transition and heavy metal ions.

Fluorescent sensors offer high sensitivity and are a popular choice for metal ion detection. The "turn-on" or "turn-off" response refers to the enhancement or quenching of fluorescence upon binding of the analyte.

Turn-On Sensors: In a typical turn-on sensor design, the this compound scaffold might be part of a system where fluorescence is initially quenched, for example, through a photoinduced electron transfer (PET) process. Upon coordination with a metal ion, the PET process can be inhibited, leading to a significant increase in fluorescence intensity. For instance, imidazole-Schiff base fluorescent probes have been shown to exhibit a turn-on response for Al³⁺ ions. researchgate.net Similarly, an isoindole-imidazole based sensor demonstrated a selective turn-on fluorescence for Zn²⁺. nih.gov

Turn-Off Sensors: Conversely, in a turn-off sensor, the fluorescence of the sensor molecule is quenched upon binding to a metal ion. This can occur through several mechanisms, including energy transfer to the metal ion or the introduction of non-radiative decay pathways. Imidazole-based sensors have been developed for the turn-off detection of mercury ions. researchgate.netrsc.org Furthermore, carbazole-based fluorescent chemosensors with amide groups from amino acids have been shown to act as 'turn-off' sensors for various metal ions. nih.gov

Table 1: Examples of Imidazole-Based Fluorescent Metal Ion Sensors

| Sensor Type | Target Ion | Response | Detection Limit |

|---|---|---|---|

| Imidazole-Schiff Base | Al³⁺ | Turn-on | 1.62 nM researchgate.net |

| Isoindole-Imidazole | Zn²⁺ | Turn-on | 0.073 µM nih.gov |

| Imidazole-based probe | Hg²⁺ | Turn-off | 5.3 nM researchgate.netrsc.org |

Colorimetric sensors allow for the detection of analytes through a change in color that is often visible to the naked eye, making them suitable for on-site and real-time monitoring. kyushu-u.ac.jpresearchgate.net The interaction between a this compound-based sensor and a heavy metal ion can induce a change in the electronic structure of the molecule, leading to a shift in its absorption spectrum and a corresponding color change. nih.gov

For example, the coordination of heavy metal ions like Cu²⁺, Hg²⁺, or Pb²⁺ to the imidazole nitrogens can alter the intramolecular charge transfer (ICT) characteristics of the sensor molecule. researchgate.net This can be visually observed as a distinct color change. The development of such sensors often involves creating a system where the color change is highly specific to a particular metal ion, which can be achieved by carefully designing the binding pocket. rsc.org

Anion Sensing and Recognition

The N-H protons of the imidazole rings in this compound can act as hydrogen bond donors, enabling the molecule to function as a receptor for various anions.

The design of anion receptors based on this compound often involves creating a binding cavity where the N-H protons are oriented to form multiple hydrogen bonds with the target anion. The strength and selectivity of this interaction are influenced by the geometric arrangement of the hydrogen bond donors and the acidity of the N-H protons.

By incorporating this bis-imidazole scaffold into a larger, more complex structure, it is possible to create receptors that are highly selective for specific anions, such as fluoride, acetate (B1210297), or dihydrogenphosphate. researchgate.net The binding of the anion can be detected through various means, including changes in the NMR spectrum or through a coupled optical signal if a signaling unit is present.

Electrochemical sensors provide a highly sensitive and quantitative method for anion detection. In this approach, the this compound unit can be incorporated into an electroactive molecule, such as a ferrocene (B1249389) derivative. rsc.org

The binding of an anion to the imidazole N-H groups can perturb the electronic environment of the redox-active center (e.g., the ferrocene/ferrocenium couple). This perturbation can be observed as a shift in the redox potential, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. The magnitude of this shift can be correlated to the concentration of the anion. Such electrochemical sensors have been developed for the detection of various monovalent anions. rsc.org

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive and exhaustive search of scientific literature and public databases, it has been determined that there is no available research data specifically detailing the use of the chemical compound This compound in the development of chemosensory platforms. Specifically, no studies were found that describe its application in the detection of Volatile Organic Compounds (VOCs) or its incorporation into Metal-Organic Framework (MOF) architectures for gas sensing, as requested by the article outline.

1,4-di(1H-imidazol-4-yl)benzene : The para-isomer of the requested compound, which has been used to create MOFs for sensing ketone molecules (a class of VOCs).

Bis(imidazol-1-yl) derivatives : Compounds where the imidazole ring is connected to the benzene (B151609) core via a nitrogen atom (position 1) rather than a carbon atom (position 4).

Tris-imidazole compounds : Molecules containing three imidazole groups, which are used to build different types of framework structures.

The strict requirement to focus the article solely on This compound and to adhere to an outline centered on its non-existent sensing applications makes it impossible to generate a scientifically accurate and informative article. The absence of foundational research on this specific molecule's role in chemosensing means that no data tables, detailed research findings, or discussion on the requested topics can be produced.

Therefore, the generation of the requested article is not possible at this time. Should research on the chemosensory properties of This compound be published in the future, this topic can be revisited.

Computational and Theoretical Investigations of 1,3 Bis 1h Imidazol 4 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is no publicly available research dedicated to the DFT calculations of the electronic structure and reactivity of the isolated 1,3-Bis(1H-imidazol-4-yl)benzene molecule.

Optimized Geometries and Conformational Analysis

No published data on the optimized geometries or a detailed conformational analysis for this specific molecule could be located.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A frontier molecular orbital analysis for this compound has not been reported in the reviewed literature.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

There are no available studies that predict the NMR chemical shifts or UV-Vis absorption maxima of this compound using DFT methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Dedicated molecular dynamics simulation studies for the standalone this compound molecule are absent from the scientific literature.

Ligand-Solvent Interactions and Solvation Dynamics

Host-Guest Binding Dynamics within Supramolecular Assemblies

While the molecule is used to build host structures (MOFs), simulations of its own host-guest binding dynamics as a guest or a simple host are not available.

Force Field Development and Parameterization for Material Simulations

Molecular dynamics (MD) simulations are indispensable for understanding the structure, dynamics, and thermodynamic properties of materials based on this compound, such as MOFs. The accuracy of these simulations hinges on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of the system. For novel molecules like this compound, the development and parameterization of a specific and accurate force field are crucial first steps.

The process of parameterizing a force field for this compound would typically involve a multi-step approach, leveraging quantum mechanical (QM) calculations to derive the necessary parameters. This process is essential as generic force fields may not accurately capture the nuanced electronic and steric properties of this specific bis-imidazole linker.

Parameterization Workflow:

Quantum Mechanical Calculations: The initial step involves performing high-level QM calculations, often using Density Functional Theory (DFT), to determine the optimized geometry, partial atomic charges, and vibrational frequencies of the isolated this compound molecule.

Bonded Parameters: The QM data is then used to derive the parameters for bonded interactions, which include bond stretching, angle bending, and dihedral torsions.

Bond and Angle Parameters: The equilibrium bond lengths and angles from the optimized QM geometry are used to define the equilibrium values in the force field. The force constants are typically derived from the vibrational frequency analysis.

Dihedral Parameters: The rotational energy profiles around the flexible bonds, such as the bond connecting the benzene (B151609) and imidazole (B134444) rings, are calculated using QM. These energy profiles are then used to fit the torsional parameters in the force field, ensuring that the conformational flexibility of the ligand is accurately represented.

Non-bonded Parameters: Non-bonded interactions, which include van der Waals and electrostatic interactions, are also critical.

Electrostatic Parameters: Atomic partial charges are derived from the QM calculations by fitting them to reproduce the electrostatic potential (ESP) of the molecule.

Van der Waals Parameters: Lennard-Jones parameters are often taken from existing generalized force fields like GAFF or CGenFF and refined to reproduce experimental data, such as densities and heats of vaporization of similar compounds, if available. nih.gov

Illustrative Data for Force Field Parameterization:

| Interaction Type | Atom Types Involved | Equilibrium Value | Force Constant |

| Bond Stretching | C(ar)-C(im) | 1.48 Š| 450 kcal/mol/Ų |

| Angle Bending | C(ar)-C(ar)-C(im) | 120.5° | 70 kcal/mol/rad² |

| Dihedral Torsion | C(ar)-C(ar)-C(im)-N(im) | Multiple | Multiple |

(Note: The values in this table are illustrative and not based on actual calculations for this compound.)

The development of a robust force field for this compound is a non-trivial but essential task that enables reliable predictions of the behavior of materials derived from it, paving the way for the rational design of new functional materials. nih.govmdpi.com

Quantum Chemical Studies of Reaction Mechanisms in Catalytic Cycles

Metal complexes of this compound have the potential to act as catalysts in a variety of organic transformations. Quantum chemical methods, primarily DFT, are essential for unraveling the intricate details of the catalytic cycles, including the identification of intermediates and transition states, and the calculation of activation energies.

Investigating Catalytic Mechanisms:

A quantum chemical study of a catalytic reaction involving a this compound metal complex would typically involve the following steps:

Reactant and Product Characterization: Optimization of the geometries and calculation of the energies of the reactants and products.

Intermediate Identification: Proposing and optimizing the structures of potential intermediates along the reaction pathway.

Transition State Searching: Locating the transition state structures that connect the intermediates and calculating their energies. The transition state is a first-order saddle point on the potential energy surface.

Reaction Pathway Mapping: Connecting the reactants, intermediates, transition states, and products to map out the entire catalytic cycle. The energy differences between these species provide the activation barriers and reaction energies for each step.

Example of a Catalytic Application:

While specific catalytic applications for this compound are still emerging, bis-imidazole metal complexes are known to be active in various catalytic reactions, such as oxidation and C-C coupling reactions. nih.govacs.org For instance, a copper complex of this compound could potentially catalyze the oxidation of catechols. nih.gov

Illustrative Energy Profile for a Catalytic Step:

The following table provides a hypothetical energy profile for a single step in a catalytic cycle, such as the binding of a substrate to the catalytic center, as would be determined by quantum chemical calculations.

| Species | Relative Energy (kcal/mol) |

| Catalyst + Substrate | 0.0 |

| Transition State | +15.2 |

| Catalyst-Substrate Complex | -5.8 |

(Note: This data is illustrative and not based on specific calculations for a reaction catalyzed by a this compound complex.)

By elucidating the reaction mechanisms at a molecular level, quantum chemical studies can provide crucial insights for the design of more efficient and selective catalysts based on this compound. These theoretical investigations serve as a powerful complement to experimental studies, accelerating the discovery and development of new catalytic systems.

Biological Interaction Studies of 1,3 Bis 1h Imidazol 4 Yl Benzene Excluding Clinical Data

Molecular Docking and In Silico Studies of Biomolecular Interactions

In silico methodologies, such as molecular docking, are powerful tools for predicting the binding affinities and modes of interaction between a small molecule and a biological macromolecule. These computational approaches are instrumental in the early stages of drug discovery and for elucidating potential mechanisms of action.

Computational Models for Binding to Proteins (e.g., enzyme active sites)